molecular formula C36H46O2S2 B8503122 5,5'-Bis[4-(octyloxy)phenyl]-2,2'-bithiophene CAS No. 877175-35-4

5,5'-Bis[4-(octyloxy)phenyl]-2,2'-bithiophene

Cat. No. B8503122
M. Wt: 574.9 g/mol
InChI Key: QITZNHQHELYSMM-UHFFFAOYSA-N
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Patent
US07671083B2

Procedure details

To a mixture of 4-octyloxy-phenylboronic acid (Compound 7) (12.0 g, 0.048 mol), 5,5′-dibromo-2,2′-bithiophene (Compound 8) (7.23 g, 0.022 mol), bis(triphenylphosphine) palladium (II) dichloride (0.39 g, 0.56 mmol), and potassium phosphate (15.3 g, 0.072 mol), 160 mL ethylene glycol dimethylether and 50 mL water were added. After heating for 4 hours at 70° C., the reaction mixture was cooled on an ice bath. The solids were filtered and washed with a small amount of chloroform. The solids were suspended in 600 mL water, stirred for 30 minutes, and then filtered. This washing procedure was repeated with methanol. Following two crystallizations from trifluorotoluene using decolorizing charcoal, 5,5′-di(4-octyloxy-phenyl)-2,2′-bithiophene (Compound 4) was isolated as yellow/orange crystals (10.34 g, 81%).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.23 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step One
Name
bis(triphenylphosphine) palladium (II) dichloride
Quantity
0.39 g
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:9][C:10]1[CH:15]=[CH:14][C:13](B(O)O)=[CH:12][CH:11]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].Br[C:20]1[S:24][C:23]([C:25]2[S:26][C:27](Br)=[CH:28][CH:29]=2)=[CH:22][CH:21]=1.P([O-])([O-])([O-])=O.[K+].[K+].[K+].CO[CH2:41][CH2:42][O:43][CH3:44]>[Pd](Cl)Cl.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.O>[CH2:1]([O:9][C:10]1[CH:15]=[CH:14][C:13]([C:20]2[S:24][C:23]([C:25]3[S:26][C:27]([C:10]4[CH:11]=[CH:12][C:42]([O:43][CH2:44][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][CH3:1])=[CH:41][CH:15]=4)=[CH:28][CH:29]=3)=[CH:22][CH:21]=2)=[CH:12][CH:11]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8] |f:2.3.4.5,7.8.9|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
C(CCCCCCC)OC1=CC=C(C=C1)B(O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC)OC1=CC=C(C=C1)B(O)O
Name
Quantity
7.23 g
Type
reactant
Smiles
BrC1=CC=C(S1)C=1SC(=CC1)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(S1)C=1SC(=CC1)Br
Name
potassium phosphate
Quantity
15.3 g
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
160 mL
Type
reactant
Smiles
COCCOC
Name
bis(triphenylphosphine) palladium (II) dichloride
Quantity
0.39 g
Type
catalyst
Smiles
[Pd](Cl)Cl.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled on an ice bath
FILTRATION
Type
FILTRATION
Details
The solids were filtered
WASH
Type
WASH
Details
washed with a small amount of chloroform
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
two crystallizations from trifluorotoluene using

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(CCCCCCC)OC1=CC=C(C=C1)C1=CC=C(S1)C=1SC(=CC1)C1=CC=C(C=C1)OCCCCCCCC
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 10.34 g
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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